N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiazole ring, a bromophenyl group, and a chromene moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-(4-bromophenyl)thiazol-2-amine: This intermediate is synthesized by reacting 4-bromobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiazole derivative.
Formation of the Chromene Moiety: The chromene ring is synthesized by reacting salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromene scaffold.
Coupling Reaction: The final step involves the coupling of 4-(4-bromophenyl)thiazol-2-amine with the chromene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired compound
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents
Medicine: The compound exhibits significant anticancer activity, particularly against breast cancer cell lines, and is being investigated for its potential as a chemotherapeutic agent
Industry: It can be used in the development of new dyes, pigments, and other industrial chemicals due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial lipids and disrupts the cell membrane integrity, leading to bacterial cell death
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function, leading to programmed cell death
Comparison with Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiazole derivatives, chromene derivatives, and other heterocyclic compounds with antimicrobial and anticancer activities
Uniqueness: The combination of the thiazole ring, bromophenyl group, and chromene moiety in a single molecule provides a unique chemical structure that enhances its biological activities and makes it a versatile compound for various applications
Properties
CAS No. |
477550-45-1 |
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Molecular Formula |
C19H11BrN2O3S |
Molecular Weight |
427.27 |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H11BrN2O3S/c20-12-7-5-11(6-8-12)15-10-26-19(21-15)22-18(24)14-9-25-16-4-2-1-3-13(16)17(14)23/h1-10H,(H,21,22,24) |
InChI Key |
QPYHGSSAADBPBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
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